![molecular formula C23H24N4O2 B4631030 2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4631030.png)

2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone

Übersicht

Beschreibung

Synthesis Analysis

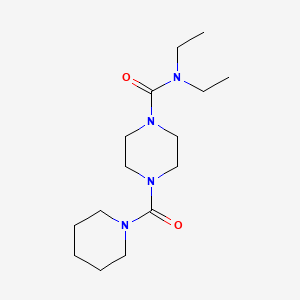

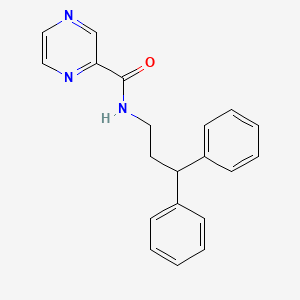

The synthesis of related pyridazinone derivatives involves multiple steps, including condensation reactions, cyclizations, and modifications of the piperazine moiety. These synthetic routes typically aim to explore the structural influence on the compound's biological activity and chemical properties. For example, the synthesis of piperazine-pyridazinone analogues evaluates the impact of the arylpiperazine moiety and the spacer's length on the compound's affinity towards specific receptors (Betti et al., 2006).

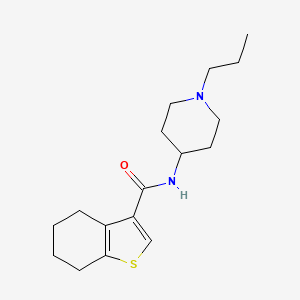

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives, including variations with the piperazine group, plays a crucial role in determining their chemical behavior and interaction with biological targets. Structural characterization is often achieved through X-ray crystallography, NMR, and IR spectroscopy, providing detailed insights into the molecule's configuration and the electronic distribution that governs its reactivity and binding properties.

Chemical Reactions and Properties

Pyridazinone derivatives exhibit a range of chemical reactions, reflecting their versatile chemical nature. These compounds participate in nucleophilic substitution reactions, cyclodehydration, and interactions with various reagents, leading to the formation of new compounds with potential pharmacological activities. The chemical properties of these molecules, such as reactivity towards different functional groups and the ability to form stable complexes with metals, are closely related to their structural attributes (Ali, 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

2-Methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone is part of a class of compounds explored for their potential therapeutic applications. Research has focused on synthesizing derivatives of this compound and evaluating their biological activities. For instance, a study synthesized a series of related compounds and assessed them for analgesic and anti-inflammatory activities (Gökçe et al., 2005). Another study investigated similar compounds for their analgesic and anti-inflammatory effects, emphasizing the absence of gastric ulcerogenic effects compared to traditional nonsteroidal anti-inflammatory drugs (Şahina et al., 2004).

Herbicidal Properties

Some pyridazinone derivatives have been examined for their herbicidal properties. A study from 1969 explored the phytotoxicity of pyridazinone chemicals and found that they inhibited photosynthesis in plants (Hilton et al., 1969). This research suggested a potential application of pyridazinone derivatives in agriculture as herbicides.

Chemical Transformations

The reactivity of related compounds under nucleophilic conditions has been studied, showing the potential for creating various heterocyclic systems, which is significant in the field of organic chemistry and drug development (Ibrahim & El-Gohary, 2016).

Bronchospasmolytic Properties

Research into pyridazinone derivatives has also revealed their bronchospasmolytic activity, indicating potential applications in respiratory therapies (Corsano et al., 1993).

Antinociceptive Mechanism of Action

Several studies have synthesized arylpiperazinylalkylpyridazinones and investigated their antinociceptive properties, shedding light on their mechanism of action involving the inhibition of noradrenaline reuptake (Cesari et al., 2006). This research contributes to understanding the role of such compounds in pain management.

Interaction with Adrenoceptors

Some derivatives have been evaluated for their affinity towards alpha1 and alpha2 adrenoceptors, revealing their potential use in targeting these receptors (Corsano et al., 1999). This research is significant in the context of cardiovascular and neurological disorders.

Eigenschaften

IUPAC Name |

2-methyl-4-(4-methylpiperazine-1-carbonyl)-5,6-diphenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c1-25-13-15-27(16-14-25)23(29)20-19(17-9-5-3-6-10-17)21(24-26(2)22(20)28)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPFXUFUTSGHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(C(=NN(C2=O)C)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(4-methylpiperazine-1-carbonyl)-5,6-diphenyl-2,3-dihydropyridazin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide](/img/structure/B4630959.png)

![(2-bromo-4-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4630971.png)

![2-(3,4-dimethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4630975.png)

![N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4630987.png)

![N-(2-bromophenyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea](/img/structure/B4631014.png)

![N-(1,5-dimethylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631018.png)

![1-(3,4-difluorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4631023.png)